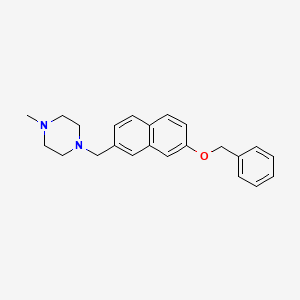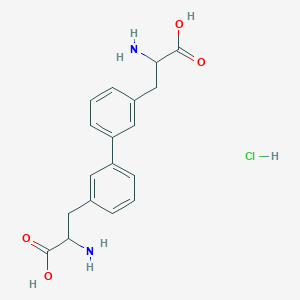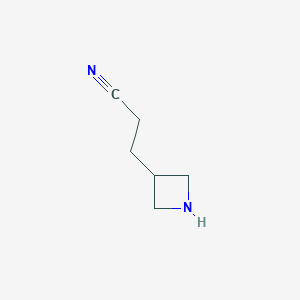
1-((6-(Benzyloxy)naphthalen-3-yl)methyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((6-(Benzyloxy)naphthalen-3-yl)methyl)-4-methylpiperazine is a complex organic compound that features a naphthalene ring substituted with a benzyloxy group and a piperazine ring
Métodos De Preparación
The synthesis of 1-((6-(Benzyloxy)naphthalen-3-yl)methyl)-4-methylpiperazine typically involves multiple steps. One common synthetic route starts with the preparation of the benzyloxy naphthalene derivative, followed by its reaction with a piperazine derivative under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating under reflux . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-((6-(Benzyloxy)naphthalen-3-yl)methyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the naphthalene ring.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in hydrogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-((6-(Benzyloxy)naphthalen-3-yl)methyl)-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-((6-(Benzyloxy)naphthalen-3-yl)methyl)-4-methylpiperazine involves its interaction with specific molecular targets. The benzyloxy group and the naphthalene ring play crucial roles in binding to these targets, which may include enzymes or receptors. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparación Con Compuestos Similares
1-((6-(Benzyloxy)naphthalen-3-yl)methyl)-4-methylpiperazine can be compared with other similar compounds, such as:
Naphthalene derivatives: These include compounds like 1-naphthol and 2-naphthol, which share the naphthalene core but differ in their functional groups.
Piperazine derivatives: Compounds like 1-benzylpiperazine and 1-(4-methylphenyl)piperazine, which have different substituents on the piperazine ring.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C23H26N2O |
|---|---|
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
1-methyl-4-[(7-phenylmethoxynaphthalen-2-yl)methyl]piperazine |
InChI |
InChI=1S/C23H26N2O/c1-24-11-13-25(14-12-24)17-20-7-8-21-9-10-23(16-22(21)15-20)26-18-19-5-3-2-4-6-19/h2-10,15-16H,11-14,17-18H2,1H3 |
Clave InChI |
DPINHEPKWKGQEC-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CC2=CC3=C(C=C2)C=CC(=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12272907.png)

![2-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B12272924.png)

![N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid](/img/structure/B12272935.png)
![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12272940.png)
![9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester](/img/structure/B12272943.png)



![4-chloro-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12272959.png)
![1-(4-bromophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12272962.png)

![[2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine](/img/structure/B12272971.png)
